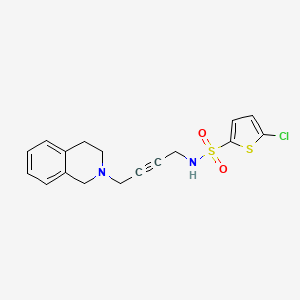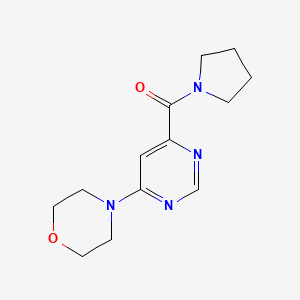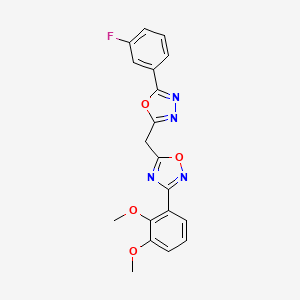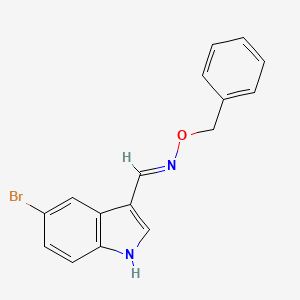![molecular formula C21H24ClNO3 B2989688 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide CAS No. 1396794-19-6](/img/structure/B2989688.png)
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, a furan ring, and a hydroxyethyl group attached to a cyclopentane carboxamide backbone.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using appropriate reagents and catalysts.
Furan Ring Incorporation: The furan ring is incorporated through a coupling reaction with the cyclopropyl intermediate.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through a hydroxylation reaction.
Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of the corresponding phenyl derivative.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-2-cyclopropylpropanon-1: A related compound with a similar chlorophenyl and cyclopropyl structure.
1-cyclopropyl-3-furan-2-yl-propenone: Another compound with a cyclopropyl and furan ring structure.
Uniqueness
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group and the cyclopentane carboxamide backbone differentiates it from other similar compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c22-17-9-7-15(8-10-17)20(11-1-2-12-20)19(24)23-14-21(25,16-5-6-16)18-4-3-13-26-18/h3-4,7-10,13,16,25H,1-2,5-6,11-12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDTNLULOXLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3CC3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2989610.png)
![3-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2989611.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)
